molecular formula C6H11Br2N3S B2415803 (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide CAS No. 1559059-86-7

(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide

Cat. No.: B2415803
CAS No.: 1559059-86-7
M. Wt: 317.04
InChI Key: CWUGRPXDDPYKFA-UHFFFAOYSA-N
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Description

“(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide” is a chemical compound with the CAS Number: 1559059-86-7 . It has a molecular weight of 317.05 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H9N3S.2BrH/c7-3-5-4-10-6-8-1-2-9(5)6;;/h4H,1-3,7H2;2*1H . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5,6-Dihydroimidazo[2,1-b]thiazoles are synthesized through various chemical reactions involving dihydroimidazole-2-thiol, N-(3-chloro-2-oxopropyl)phthalimide, and alkyl halides, leading to the formation of water-soluble quaternary salts (Dianov, 2006).
  • The 1,3-dipolar cycloaddition of these compounds with acetylenic dipolarophiles results in geometric cis, trans isomers (Kim, Yoo, & Park, 1992).

Antiinflammatory and Immunoregulatory Properties

  • Isomeric 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles exhibit significant antiinflammatory activity, with certain structural features enhancing their potency (Lantos et al., 1984).
  • Some derivatives demonstrate immunoregulatory antiinflammatory properties, potentially useful as therapeutic agents (Bender et al., 1985).

Antimicrobial Activity

  • Certain derivatives of 5,6-dihydroimidazo[2,1-b]thiazoles show antimicrobial activity against drug-resistant infections such as MRSA (Li et al., 2016).

Potential Anticancer Activity

  • Derivatives like 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone show moderate activity against kidney cancer cells (Potikha & Brovarets, 2020).

Binding Studies with BSA and DNA

  • Some synthesized 5,6-dihydroimidazo[2,1-b]thiazole derivatives have been studied for their binding interactions with bovine serum albumin (BSA) and calf thymus deoxyribonucleic acid (ctDNA), indicating potential biological interactions (Aggarwal et al., 2022).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care and follow all safety guidelines.

Properties

IUPAC Name

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2BrH/c7-3-5-4-10-6-8-1-2-9(5)6;;/h4H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUGRPXDDPYKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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